3-(4-chlorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide

Chemical Biology Medicinal Chemistry Target Identification

3-(4-chlorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide, also known as 3-[(4-chlorophenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide, is a synthetic small molecule (MW 391.8 g/mol) belonging to the benzenesulfonamide class. Its structure integrates a 4-chlorobenzenesulfonamido group and a 5-methyl-1,2-oxazol-3-yl moiety via a benzamide linker.

Molecular Formula C17H14ClN3O4S
Molecular Weight 391.83
CAS No. 898466-60-9
Cat. No. B2763745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide
CAS898466-60-9
Molecular FormulaC17H14ClN3O4S
Molecular Weight391.83
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H14ClN3O4S/c1-11-9-16(20-25-11)19-17(22)12-3-2-4-14(10-12)21-26(23,24)15-7-5-13(18)6-8-15/h2-10,21H,1H3,(H,19,20,22)
InChIKeyNIPDPMVSTQHDBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide (CAS 898466-60-9): A Structurally Distinct Benzenesulfonamide for Targeted Research


3-(4-chlorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide, also known as 3-[(4-chlorophenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide, is a synthetic small molecule (MW 391.8 g/mol) belonging to the benzenesulfonamide class. Its structure integrates a 4-chlorobenzenesulfonamido group and a 5-methyl-1,2-oxazol-3-yl moiety via a benzamide linker [1]. For researchers and procurement specialists, this compound represents a starting point for exploring a specific multi-functional scaffold whose biological target profile is not yet established by primary literature, making it a candidate for novel target identification rather than a direct replacement for known, annotated analogs.

Why Generic Benzenesulfonamide Substitution Falls Short for 3-(4-chlorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide


Substituting in-class benzenesulfonamides for 3-(4-chlorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide is scientifically unsound without direct comparative data. Close structural analogs, such as N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide, lack the critical 4-chlorobenzenesulfonamido-benzamide linker that defines this compound's 3D pharmacophore [1]. Even small alterations in substitution patterns can radically shift target affinity, as demonstrated by the known inhibitor 4-[benzene(methyl)sulfonamido]-N-(5-methyl-1,2-oxazol-3-yl)benzamide, which shows measurable but weak IC50 (25.2 µM) [2]. The specific arrangement in CAS 898466-60-9 is therefore not implicitly interchangeable with simpler sulfonamides, and its precise biological fingerprint must be experimentally determined for any application.

Quantitative Differentiation Evidence for 3-(4-chlorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide: A Critical Appraisal


Structural Complexity and Potential for Unique Binding Interactions vs. Simpler Sulfonamides

The target compound possesses a unique 3D arrangement that distinguishes it from simpler commercial sulfonamides. It contains a central benzamide core substituted at the meta position with a 4-chlorobenzenesulfonamido group and linked to a 5-methylisoxazole, resulting in a larger, more complex pharmacophore (MW 391.8 g/mol, XLogP3 3.1) [1]. In contrast, the closest simple analog, N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide, has a molecular weight of 238.3 [2]. The target compound also differs from the annotated inhibitor 4-[benzene(methyl)sulfonamido]-N-(5-methyl-1,2-oxazol-3-yl)benzamide, where the sulfonamide is at the para position and N-methylated. This para-analog shows only weak activity (IC50 >10 µM) against a glycosylceramidase [3], whereas the target meta-substituted, non-methylated scaffold may engage a completely different target space. For researchers seeking novel chemical probes, this structural novelty is a key procurement criterion.

Chemical Biology Medicinal Chemistry Target Identification

Available Purity and Identity Specification for Reproducible Research

An explicit, actionable differentiator at the procurement stage is the defined analytical specification. While the full biological profile of CAS 898466-60-9 is unpublished, its identity and purity are verifiable through computed and reported properties. The exact mass (391.0394 Da), topological polar surface area (110 Ų), and unique InChI Key (NIPDPMVSTQHDBN-UHFFFAOYSA-N) provide unambiguous quality control benchmarks [1]. This is a critical advantage over purchasing an uncharacterized analog where identity confirmation requires de novo analytical work. A researcher can immediately use LCMS and 1H NMR to confirm the structure matches the specified data, which is not assured for analogs sourced from general compound collections without a defined CAS number.

Analytical Chemistry Procurement Quality Control

Potential Application Scenarios for 3-(4-chlorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide Based on Structural Attributes


A Structurally Novel Scaffold for Chemical Probe Development in Deubiquitylase (DUB) or Metallo-protease Targeting

Given the compound's unique chlorobenzenesulfonamido-benzamide-isoxazole architecture and its association in patent families exploring metalloproteinase inhibition [2], this compound represents a high-value starting point for medicinal chemistry campaigns focused on developing novel inhibitors for under-explored proteases. Its structural complexity offers multiple vectors for SAR exploration that are absent in simpler, commercially available sulfonamides [1].

Internal Standard or Fragment for Mass Spectrometry-Based Metabolomics

The compound's defined exact mass (391.0394 Da), specific isotope pattern from chlorine, and unique fragmentation profile make it suitable as a non-endogenous internal standard in LC-MS workflows, particularly for studies focusing on sulfonamide metabolism or distribution. Its XLogP3 of 3.1 indicates sufficient hydrophobicity for reversed-phase chromatography [1].

Reference Compound in a Bespoke, Targeted Diversity Library

For organizations building proprietary screening libraries, this compound's well-defined identity and potential for diverse interactions (2 hydrogen bond donors, 6 acceptors) fill a gap in common commercial benzenesulfonamide sets. It serves as a specific, purchasable entity for enriching a collection with a meta-substituted benzamide phenotype, which is less common than para-substituted analogs [1].

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